3-Bromo-2-((1-((5-ethylthiophen-2-yl)sulfonyl)piperidin-4-yl)oxy)pyridine
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Overview
Description
3-Bromo-2-((1-((5-ethylthiophen-2-yl)sulfonyl)piperidin-4-yl)oxy)pyridine: is a complex organic compound that features a bromine atom, a pyridine ring, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-((1-((5-ethylthiophen-2-yl)sulfonyl)piperidin-4-yl)oxy)pyridine typically involves multiple steps. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-used technique for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate a variety of functional groups.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction to ensure high yield and purity. This may include the use of specialized catalysts and reaction conditions tailored to large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-2-((1-((5-ethylthiophen-2-yl)sulfonyl)piperidin-4-yl)oxy)pyridine can undergo several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may yield an alcohol .
Scientific Research Applications
Chemistry: In chemistry, 3-Bromo-2-((1-((5-ethylthiophen-2-yl)sulfonyl)piperidin-4-yl)oxy)pyridine is used as a building block for the synthesis of more complex molecules. It is particularly useful in the development of new materials and catalysts .
Biology: In biological research, this compound may be used to study the interactions between small molecules and biological macromolecules. It can serve as a probe to investigate enzyme activity or receptor binding .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may be used in the development of new drugs targeting specific diseases .
Industry: In industry, this compound can be used in the production of advanced materials, such as polymers and coatings. Its unique chemical properties make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of 3-Bromo-2-((1-((5-ethylthiophen-2-yl)sulfonyl)piperidin-4-yl)oxy)pyridine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and the biological context .
Comparison with Similar Compounds
- 2-Bromo-3-((1-((5-methylthiophen-2-yl)sulfonyl)piperidin-4-yl)oxy)pyridine
- 3-Chloro-2-((1-((5-ethylthiophen-2-yl)sulfonyl)piperidin-4-yl)oxy)pyridine
- 3-Bromo-2-((1-((5-ethylthiophen-2-yl)sulfonyl)piperidin-4-yl)oxy)quinoline
Uniqueness: 3-Bromo-2-((1-((5-ethylthiophen-2-yl)sulfonyl)piperidin-4-yl)oxy)pyridine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Biological Activity
3-Bromo-2-((1-((5-ethylthiophen-2-yl)sulfonyl)piperidin-4-yl)oxy)pyridine is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article summarizes the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic potential, supported by data tables and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The piperidine moiety is known to influence the binding affinity to neurotransmitter receptors, while the pyridine ring contributes to the compound's overall stability and solubility. The sulfonyl group enhances the compound's reactivity and may facilitate interactions with specific enzymes or receptors.
Pharmacological Properties
Research indicates that this compound exhibits several pharmacological effects:
- Antimicrobial Activity : Preliminary studies suggest that derivatives containing the pyridine ring demonstrate significant antibacterial properties against Gram-positive and Gram-negative bacteria. The introduction of electron-withdrawing groups like bromine enhances antimicrobial potency by improving drug-receptor interactions .
- Antitumor Activity : Some derivatives have shown promise in inhibiting cancer cell proliferation. The sulfonamide group in particular is known for its role in anticancer drug design, potentially affecting cell signaling pathways involved in tumor growth .
- Neuropharmacological Effects : Compounds with piperidine structures are often studied for their effects on the central nervous system. This compound may exhibit anxiolytic or antidepressant-like effects through modulation of neurotransmitter systems .
Case Studies
Several studies have evaluated the biological activity of compounds related to this compound:
Case Study 1: Antimicrobial Efficacy
In a study assessing the antimicrobial efficacy of related pyridine derivatives, compounds were tested against multiple bacterial strains. The results indicated that derivatives with halogen substitutions exhibited enhanced antibacterial activity, with minimum inhibitory concentrations (MICs) as low as 4 µg/mL against Staphylococcus aureus and Escherichia coli .
Case Study 2: Antitumor Activity
Another study focused on the antitumor properties of piperidine derivatives, revealing that certain modifications led to increased cytotoxicity against cancer cell lines such as MCF7 (breast cancer) and HeLa (cervical cancer). The presence of a bromine atom was noted to significantly improve the inhibitory effect on cell proliferation, suggesting a structure–activity relationship that could be exploited in drug design .
Data Summary Table
Properties
IUPAC Name |
3-bromo-2-[1-(5-ethylthiophen-2-yl)sulfonylpiperidin-4-yl]oxypyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19BrN2O3S2/c1-2-13-5-6-15(23-13)24(20,21)19-10-7-12(8-11-19)22-16-14(17)4-3-9-18-16/h3-6,9,12H,2,7-8,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HANXDPNCBWPAKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)N2CCC(CC2)OC3=C(C=CC=N3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BrN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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